molecular formula C52H96O8Sn B12704070 Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate CAS No. 84029-77-6

Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate

Cat. No.: B12704070
CAS No.: 84029-77-6
M. Wt: 968.0 g/mol
InChI Key: HXPRCVLFFFMBNP-POUCYOBESA-L
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Description

Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate typically involves the reaction of tetradecyl alcohol with dioctyl tin oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically catalyzed by a Lewis acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogens or other nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols or alkanes.

Scientific Research Applications

Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings due to its stability and functional properties.

Mechanism of Action

The mechanism of action of Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s unique structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Tetradecyl hydrogen sulfate: Another organotin compound with similar applications but different functional groups.

    Sodium tetradecyl sulfate: Used in medicine as a sclerosing agent, with a different mechanism of action.

Uniqueness

Tetradecyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse applications and reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

84029-77-6

Molecular Formula

C52H96O8Sn

Molecular Weight

968.0 g/mol

IUPAC Name

4-O-[dioctyl-[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxystannyl] 1-O-tetradecyl (Z)-but-2-enedioate

InChI

InChI=1S/2C18H32O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;2*1-3-5-7-8-6-4-2;/h2*14-15H,2-13,16H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*15-14-;;;

InChI Key

HXPRCVLFFFMBNP-POUCYOBESA-L

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

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